
3-Trimethylsilylsuccinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Trimethylsilylsuccinic acid is an organic compound belonging to the class of dicarboxylic acids and derivatives It is characterized by the presence of a trimethylsilyl group attached to the succinic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Trimethylsilylsuccinic acid typically involves the reaction of succinic anhydride with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the trimethylsilyl group.
Catalyst/Base: Pyridine or other suitable bases.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Análisis De Reacciones Químicas
Types of Reactions: 3-Trimethylsilylsuccinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
3-Trimethylsilylsuccinic acid has several applications in scientific research:
Chemistry: Used as a precursor in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Trimethylsilylsuccinic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical reactions.
Comparación Con Compuestos Similares
- Trimethylsilylpropionic acid
- Trimethylsilylbutyric acid
- Trimethylsilylvaleric acid
Comparison: 3-Trimethylsilylsuccinic acid is unique due to its dicarboxylic acid structure, which provides distinct reactivity compared to other trimethylsilyl-substituted acids. The presence of two carboxyl groups allows for a wider range of chemical modifications and applications.
Propiedades
Fórmula molecular |
C7H14O4Si |
|---|---|
Peso molecular |
190.27 g/mol |
Nombre IUPAC |
2-trimethylsilylbutanedioic acid |
InChI |
InChI=1S/C7H14O4Si/c1-12(2,3)5(7(10)11)4-6(8)9/h5H,4H2,1-3H3,(H,8,9)(H,10,11) |
Clave InChI |
RTXZCZFAAYFFKF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


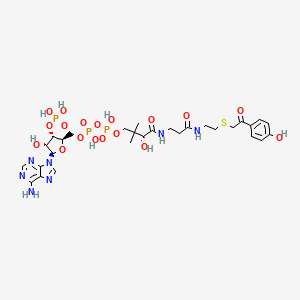
![(2S)-2-[(2,4-Dichloro-benzoyl)-(3-trifluoromethyl-benzyl)-amino]-3-phenyl-propionic acid](/img/structure/B10777203.png)
![(2S,3S,4R,5R,6S)-6-[[(2R,3R,4R,5S,6S)-5-[(2S,3R,4S,5S,6R)-5-[[(1S,4R,5S,6R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,6-dihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B10777210.png)
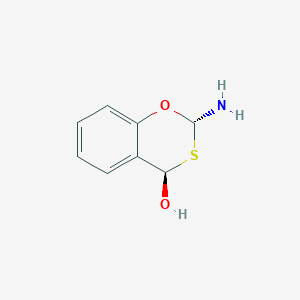

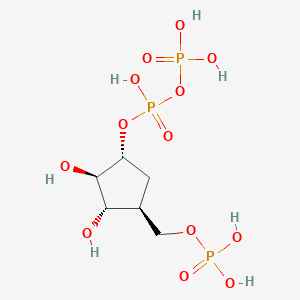
![N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-4-[difluoro(phosphono)methyl]phenylalaninamide](/img/structure/B10777227.png)
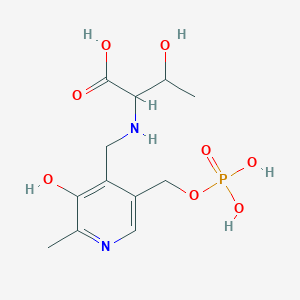
![(2S)-2-[[4-[(3R)-6-(2,4-diamino-6-oxo-1,3-diazinan-5-yl)-1,1,1-trifluoro-2,2-dihydroxyhexan-3-yl]benzoyl]amino]pentanedioic acid](/img/structure/B10777235.png)
![(2S)-2-amino-3-[hydroxy-[(2S)-2-hydroxy-3-[(1R)-1-hydroxypentadecoxy]propoxy]phosphoryl]oxypropanoic acid](/img/structure/B10777244.png)
![5-(azidomethyl)-1-N,3-N-bis[3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl]benzene-1,3-dicarboxamide](/img/structure/B10777253.png)
![(2S)-2-[(2-azaniumylacetyl)amino]-7-[[(1R)-1-carboxyethyl]amino]-7-oxoheptanoate](/img/structure/B10777259.png)
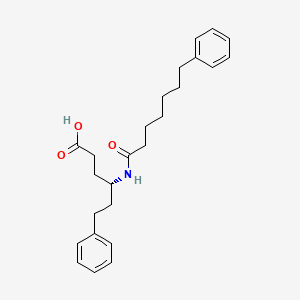
![6-[[5-[5-[[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,6-dihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B10777283.png)
